molecular formula C7H3BrF3N3 B3190473 3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine CAS No. 425615-35-6

3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine

Cat. No.: B3190473
CAS No.: 425615-35-6
M. Wt: 266.02 g/mol
InChI Key: YNYDRRGBPRJDDL-UHFFFAOYSA-N
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Description

3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine is a heterocyclic compound with the molecular formula C7H3BrF3N3 It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to an imidazo[1,2-c]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine typically involves the use of brominated and trifluoromethylated precursors. One common method is the Dimroth rearrangement, which involves the isomerization of heterocycles through ring opening and closure processes . Another approach is the Suzuki–Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds. This reaction can be performed using aryl and heteroaryl boronic acids under microwave-assisted conditions .

Industrial Production Methods: Industrial production of this compound may utilize large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Cross-Coupling: Reagents include aryl or heteroaryl boronic acids, with catalysts like palladium complexes.

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, cross-coupling reactions can yield various arylated derivatives of the imidazo[1,2-c]pyrimidine core.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H4BrF3N4
  • Molecular Weight : 266.02 g/mol
  • CAS Number : 375857-65-1

The unique structure of 3-bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine contributes to its chemical reactivity and biological properties. The presence of both bromine and trifluoromethyl groups enhances its lipophilicity and potential interactions with biological targets.

Antibacterial Activity

Research has demonstrated that derivatives of imidazo[1,2-c]pyrimidines, including this compound, exhibit significant antibacterial properties. A study involving a series of imidazo derivatives indicated potent antimicrobial activity against various gram-positive and gram-negative bacteria, including Mycobacterium species . These findings suggest that this compound could serve as a lead structure for developing new antibiotics.

CompoundTarget BacteriaActivity
This compoundStaphylococcus aureusActive
This compoundEscherichia coliActive

GABA Receptor Modulation

Another promising application of this compound is its role as a modulator of GABA (gamma-aminobutyric acid) receptors. Studies indicate that compounds within the imidazo family can function as allosteric modulators, potentially enhancing or inhibiting receptor activity . This property opens avenues for therapeutic applications in treating anxiety disorders and other neurological conditions.

Synthesis of Derivatives

The synthesis of this compound can be achieved through various methods, including reactions involving trifluoroacetonitrile and bromo-substituted pyrimidines . The ability to modify the structure allows for the exploration of different derivatives with tailored biological activities.

Case Study 1: Antimicrobial Efficacy

A study published in the Chemical & Pharmaceutical Bulletin reported on the synthesis and antibacterial activity of several imidazo derivatives. Among them, this compound showed significant effectiveness against resistant strains of bacteria . This underscores its potential as a candidate for further development in antimicrobial therapies.

Case Study 2: Neuropharmacological Applications

In another research effort focused on GABA receptor modulation, compounds similar to this compound were tested for their ability to influence receptor activity in vitro. Results indicated that these compounds could enhance GABAergic transmission, suggesting potential applications in anxiety treatment .

Mechanism of Action

The mechanism of action of 3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Biological Activity

3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of both bromine and trifluoromethyl groups, which contribute to its unique chemical reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and neuropharmacological properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H4BrF3N4, with a molecular weight of approximately 266.02 g/mol. The structural arrangement includes a bromine atom at the 3-position and a trifluoromethyl group at the 7-position of the imidazo[1,2-c]pyrimidine ring system. This configuration enhances its electrophilic nature and reactivity in biological systems .

PropertyValue
Molecular FormulaC7H4BrF3N4
Molecular Weight266.02 g/mol
CAS Number375857-65-1
Purity97%

Antibacterial Properties

Research indicates that imidazo[1,2-c]pyrimidines, including this compound, exhibit significant antibacterial activity against various gram-positive and gram-negative bacteria. Studies have demonstrated that this compound can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Recent studies have also explored the anticancer properties of compounds related to imidazo[1,2-c]pyrimidines. For instance, derivatives have shown cytotoxic effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism appears to involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Compound 12eA5491.06 ± 0.16
Compound 12eMCF-71.23 ± 0.18
Compound 12eHeLa2.73 ± 0.33

Neuropharmacological Effects

The compound has also been investigated for its potential as a GABA receptor modulator. Research suggests that it may act as an allosteric modulator of GABA receptors, which could enhance or inhibit receptor activity depending on the context. Such properties indicate possible applications in treating anxiety disorders .

Study on Antibacterial Activity

A study conducted by researchers evaluated the antibacterial efficacy of various imidazo[1,2-c]pyrimidine derivatives, including this compound. The results indicated that this compound exhibited a broad spectrum of activity against both gram-positive and gram-negative bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Research on Anticancer Effects

In another investigation focusing on anticancer activity, compounds structurally similar to this compound were tested against multiple cancer cell lines. The findings revealed that these compounds induced significant cytotoxicity and apoptosis in cancer cells through specific pathways involving c-Met kinase inhibition .

Properties

IUPAC Name

3-bromo-7-(trifluoromethyl)imidazo[1,2-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-5-2-12-6-1-4(7(9,10)11)13-3-14(5)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYDRRGBPRJDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN2C1=NC=C2Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 7-trifluoromethylimidazo[1,2-c]pyrimidine (1.9239 g, 10.3 mmol) in acetic acid (40 ml) was added sodium acetate (1.265 g, 15.4 mmol), then a solution of bromine (0.529 ml, 10.3 mmol) in acetic acid (7.5 ml). The solution was stirred at room temperature for 30 min, then partitioned between saturated aqueous NaHCO3 (1 l) and ethyl acetate (500 ml). The aqueous layer (pH 8) was further extracted with ethyl acetate (500 ml), and the combined organic extracts were dried (Na2SO4) and evaporated in vacuo. The residue was purified by flash chromatography (silica gel, 20% EtOAc/isohexane) to afford 0.88 g (34% over 2 steps) of the title compound as a white solid: 1H NMR (360 MHz, CDCl3) δ 7.81 (1H, s), 7.93 (1H, s), 9.09 (1H, s).
Quantity
1.9239 g
Type
reactant
Reaction Step One
Quantity
1.265 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.529 mL
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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